molecular formula C11H13N3O B12438226 4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine

4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine

Cat. No.: B12438226
M. Wt: 203.24 g/mol
InChI Key: PFZLIKCCNILMDK-UHFFFAOYSA-N
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Description

4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine is a chemical compound with the molecular formula C11H13N3O. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a cyclohexadiene ring.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-7(2)10-13-11(15-14-10)8-3-5-9(12)6-4-8/h3-7H,12H2,1-2H3

InChI Key

PFZLIKCCNILMDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, incorporating steps such as purification and quality control to meet industry standards. The use of advanced technologies and equipment ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Diphenyl-1,3,4-oxadiazole: Another oxadiazole derivative with different substituents.

    4-(2-Methylpropyl)-1,2,4-oxadiazole: Similar structure but with a different alkyl group.

    2,5-Dimethyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with methyl groups.

Uniqueness

4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxadiazole ring with a cyclohexadiene ring and the presence of the propan-2-yl group make it a valuable compound for various applications .

Biological Activity

4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on various studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole moiety is formed through the cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. The cyclohexadiene structure is integrated through a condensation reaction involving appropriate aldehydes or ketones.

Biological Activities

The biological activity of this compound has been explored in various contexts:

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus .

2. Antioxidant Properties

The antioxidant capacity of oxadiazole-containing compounds has been demonstrated through assays such as DPPH radical scavenging tests. These compounds can inhibit oxidative stress by neutralizing free radicals .

3. Anti-inflammatory Effects

Studies suggest that imines and their derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity may be mediated through the modulation of signaling pathways involved in inflammation .

The proposed mechanism of action for this compound involves interactions with specific biological targets. The oxadiazole ring may facilitate hydrogen bonding and π-stacking interactions with enzymes or receptors, leading to altered enzyme activity or receptor modulation .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

Case Study 1: Antimicrobial Activity

A study conducted by Bashiri et al. (2020) reported that various substituted imines demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower for compounds with oxadiazole functionalities .

Case Study 2: Antioxidant Activity

In a comparative analysis of different oxadiazole derivatives, it was found that those with alkyl substituents exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. The mechanism was attributed to increased electron donation capabilities .

Data Table: Biological Activities Summary

Biological ActivityCompound TypeObserved EffectsReference
AntimicrobialOxadiazoleEffective against E. coli and S. aureus
AntioxidantOxadiazoleDPPH radical scavenging activity
Anti-inflammatoryIminesReduced cytokine production

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